molecular formula C86H147N27O23 B549418 CTCE 9908 CAS No. 1030384-98-5

CTCE 9908

Cat. No.: B549418
CAS No.: 1030384-98-5
M. Wt: 1927.3 g/mol
InChI Key: VUYRSKROGTWHDC-HZGLMRDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Breast Cancer

CTCE-9908 has been extensively studied in breast cancer models. Research indicates that it significantly reduces both primary tumor growth and metastasis. In a study involving mouse models implanted with MDA-MB-231 breast cancer cells, treatment with CTCE-9908 resulted in:

  • 7-fold reduction in primary tumor burden after 5 weeks.
  • 9-fold reduction in metastatic tumor burden after 5 weeks .

This compound's ability to inhibit tumor growth was confirmed through bioluminescent imaging, which quantitatively assessed tumor volumes.

Melanoma

In vitro studies have shown that CTCE-9908 exhibits cytotoxic effects on melanoma cells. A mathematical modeling approach revealed:

  • IC50 values predicting cytotoxicity at various time points.
  • Significant inhibition of melanoma cell survival at concentrations lower than the IC50 .

The compound induced morphological changes indicative of cell death, demonstrating its potential as a therapeutic agent against melanoma.

Ovarian Cancer

CTCE-9908 has also been shown to induce mitotic catastrophe in ovarian cancer cells. When combined with taxol (paclitaxel), it displayed additive cytotoxic effects, enhancing overall treatment efficacy . This combination therapy suggests a synergistic approach to treating resistant ovarian cancers.

Esophageal Cancer

Studies indicate that CTCE-9908 effectively inhibits cell migration and proliferation in esophageal cancer cell lines. In vivo experiments demonstrated significant reductions in metastases to critical organs such as the lung and liver . This positions CTCE-9908 as a versatile agent across various malignancies.

Case Study Overview

Cancer TypeModel UsedTreatment DosePrimary Tumor ReductionMetastatic Tumor Reduction
Breast CancerMDA-MB-231 Mouse Model25 mg/kg7-fold (5 weeks)9-fold (5 weeks)
MelanomaB16 F10 Cell LineVariableSignificantSignificant
Ovarian CancerOvarian Cell LinesCombination with TaxolEnhanced EfficacyAdditive Cytotoxic Effects
Esophageal CancerOE19 Cell LineVariableSignificantSignificant

Detailed Findings from Selected Studies

  • Inhibition of Metastasis : The compound effectively reduced metastasis in mouse models of breast cancer, indicating its potential for clinical application in preventing cancer spread .
  • Cytotoxicity Assessment : Mathematical modeling predicted IC50 values for melanoma cells, showing that CTCE-9908 can inhibit cell survival even at lower concentrations than previously thought effective .
  • Combination Therapies : The use of CTCE-9908 alongside traditional chemotherapeutics like paclitaxel enhances treatment outcomes, particularly in resistant cancer types such as ovarian cancer .

Biological Activity

CTCE-9908 is a 17-amino acid peptide that acts as an antagonist of the chemokine receptor CXCR4, which plays a crucial role in cancer metastasis and progression. By blocking the interaction between CXCR4 and its ligand, CXCL12 (SDF-1), CTCE-9908 has demonstrated significant potential in inhibiting tumor growth and metastasis across various cancer types.

CTCE-9908 functions primarily by inhibiting the CXCR4/CXCL12 signaling pathway, which is pivotal in the migration and invasion of cancer cells. This inhibition disrupts the ability of cancer cells to metastasize to organs that produce high levels of CXCL12, such as the bone marrow, lungs, and liver.

Key Findings from Research Studies

  • Cytotoxicity and Inhibition of Cell Survival :
    • A study utilized mathematical modeling to predict the IC50 values for CTCE-9908 across different time points, revealing its cytotoxic effects on melanoma cells (B16 F10) and non-cancerous cells. At concentrations significantly lower than the IC50, CTCE-9908 inhibited cell survival in B16 F10 cells without affecting apoptosis or cell cycle distribution in either cell line tested .
  • Metastasis Reduction in Animal Models :
    • In murine models of osteosarcoma and melanoma, treatment with CTCE-9908 resulted in a 50% reduction in metastatic disease when administered prior to tumor cell injection. The compound effectively decreased lung metastasis immediately after tumor cell injection, highlighting its potential as a preventative treatment against metastatic spread .
  • Impact on Breast Cancer :
    • In studies involving breast cancer models, CTCE-9908 significantly reduced both primary tumor growth and metastasis. Mice treated with the compound exhibited a 7-fold reduction in primary tumor burden and a 9-fold reduction in metastatic burden after five weeks of treatment .
  • Prostate Cancer Studies :
    • Research indicated that while CTCE-9908 did not significantly alter the proliferation of prostate cancer cells (PC-3 and C4-2B), it effectively inhibited chemoinvasion induced by CXCL12. This suggests that while it may not directly inhibit growth, it plays a critical role in preventing metastasis .
  • Clinical Trials :
    • A Phase I/II clinical trial assessed the safety and efficacy of CTCE-9908 in patients with refractory late-stage solid tumors. Preliminary results indicated that the compound was well-tolerated and showed signs of efficacy, particularly in ovarian cancer cases .

Table 1: Summary of Biological Activities of CTCE-9908

Cancer Type Effect on Primary Tumor Growth Effect on Metastasis Dosage Used
MelanomaSignificant reduction50% reductionNot specified
OsteosarcomaNot specifiedSignificant reductionNot specified
Breast Cancer7-fold reduction9-fold reduction25 mg/kg
Prostate CancerNo significant changeSignificant inhibition50 µg/ml

Table 2: IC50 Values for CTCE-9908

Cell Line IC50 Value (µM) Time Point (h)
B16 F10 (Melanoma)Varies (0 to 100)Various time points
RAW 264.7 (Non-cancer)Not affectedN/A

Case Studies

  • Ovarian Cancer :
    • In vitro studies have shown that CTCE-9908 induces mitotic catastrophe in ovarian cancer cells, leading to cell death when combined with taxol, suggesting a potential combinatorial therapeutic strategy .
  • Prostate Cancer :
    • Histological analysis from animal studies indicated that treatment with CTCE-9908 resulted in significant necrosis within primary prostate tumors, underscoring its role in altering tumor microenvironments to inhibit growth .

Properties

IUPAC Name

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRSKROGTWHDC-HZGLMRDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H147N27O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1927.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030384-98-5
Record name CTCE 9908
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030384985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTCE-9908
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CTCE-9908
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF0BX95A31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does CTCE-9908 interact with CXCR4 and what are the downstream effects?

A1: CTCE-9908 acts as a competitive antagonist of CXCR4, preventing the binding of its natural ligand, CXCL12 (SDF-1). [, , , , ] This interaction inhibits the activation of downstream signaling pathways associated with tumor cell migration, invasion, and survival, including Akt, Erk, JAK2, and PLCγ1. [, , , ]

Q2: How does CTCE-9908 impact tumor cells differently from normal cells?

A3: Research on a CXCR4-targeted peptidomimetic incorporating CTCE-9908 (CTCE-KLAK) suggests that conjugation to the proapoptotic peptide (KLAKLAK)2 enables selective cytotoxicity towards tumor cells. [] CTCE-KLAK induced rapid necrotic cell death in breast cancer cells but not in normal mammary epithelial cells, highlighting a potential therapeutic window. [] This selectivity is attributed to internalization differences between tumor and normal cells. []

Q3: What is the molecular structure of CTCE-9908?

A3: Unfortunately, the specific molecular formula, weight, and spectroscopic data for CTCE-9908 are not publicly available in the provided research papers. As a peptide antagonist, it is likely a modified analog of SDF-1, but further information would be needed for a detailed structural characterization.

Q4: What is the evidence for CTCE-9908's anti-cancer activity in experimental models?

A5: Preclinical studies utilizing various cancer models, including melanoma, [] osteosarcoma, [, ] prostate cancer, [, , ] breast cancer, [, , , ], and esophageal cancer, [] have demonstrated the anti-tumor and anti-metastatic potential of CTCE-9908.

Q5: Has CTCE-9908 shown efficacy in inhibiting metastasis?

A6: Yes, CTCE-9908 has consistently shown efficacy in reducing metastasis in several preclinical models. In a murine model of human prostate cancer, CTCE-9908 significantly reduced the total area of metastasis. [] Similar anti-metastatic effects were observed in models of osteosarcoma, [] melanoma, [] and lung carcinoma. []

Q6: Does CTCE-9908 impact primary tumor growth?

A7: While primarily recognized for its anti-metastatic potential, research indicates CTCE-9908 can also influence primary tumor growth. In a transgenic breast cancer mouse model, CTCE-9908 administration resulted in dose-dependent inhibition of primary tumor growth. [] Notably, a 50 mg/kg dose achieved a 45% reduction in tumor volume compared to controls. []

Q7: What is the evidence for CTCE-9908's synergistic effects with existing cancer therapies?

A8: Preclinical studies have explored CTCE-9908's potential to enhance the efficacy of established cancer treatments. In a transgenic breast cancer mouse model, combining CTCE-9908 with docetaxel or the anti-VEGFR2 monoclonal antibody DC101 led to significantly greater reductions in tumor volume compared to either agent alone. [] This suggests a synergistic effect and highlights the potential of combination therapy approaches.

Q8: Has CTCE-9908 been evaluated in human clinical trials?

A9: Yes, CTCE-9908 has progressed to clinical trials. A Phase I study demonstrated the compound's safety in healthy adults. [] Preliminary data from a Phase I/II trial involving patients with refractory solid cancers indicated potential efficacy without significant toxicities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.